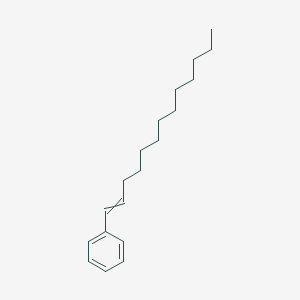

(Tridec-1-en-1-yl)benzene

Description

(Tridec-1-en-1-yl)benzene is an alkenyl-substituted benzene derivative with a 13-carbon unsaturated alkyl chain attached to the benzene ring via a double bond at the terminal (1-position). This compound is structurally analogous to alkylbenzenes but distinguished by its unsaturation, which influences its physicochemical properties, such as melting point, boiling point, and solubility.

Properties

CAS No. |

86847-29-2 |

|---|---|

Molecular Formula |

C19H30 |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

tridec-1-enylbenzene |

InChI |

InChI=1S/C19H30/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19/h12-18H,2-11H2,1H3 |

InChI Key |

LOBUZUWVRBVYEU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tridec-1-en-1-yl)benzene typically involves the Friedel-Crafts alkylation reaction. This reaction is carried out by reacting benzene with tridec-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of (Tridec-1-en-1-yl)benzene follows a similar Friedel-Crafts alkylation process. the reaction is scaled up, and continuous flow reactors may be used to enhance efficiency and yield. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation.

Chemical Reactions Analysis

Types of Reactions

(Tridec-1-en-1-yl)benzene undergoes several types of chemical reactions, including:

Reduction: The compound can be reduced using hydrogenation reactions in the presence of a palladium catalyst to form the corresponding alkane.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3/H2SO4

Reduction: H2/Pd

Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)

Major Products Formed

Oxidation: Benzoic acid derivatives

Reduction: Tridecylbenzene

Substitution: Nitrobenzene, sulfonylbenzene, bromobenzene derivatives

Scientific Research Applications

(Tridec-1-en-1-yl)benzene has several scientific research applications:

Biology: Investigated for its potential biological activities and interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Tridec-1-en-1-yl)benzene in chemical reactions involves the formation of reactive intermediates such as carbocations during electrophilic aromatic substitution reactions. The benzene ring acts as a nucleophile, attacking electrophiles to form sigma complexes, which then undergo deprotonation to restore aromaticity . In oxidation reactions, the benzylic hydrogen is abstracted, leading to the formation of benzylic radicals or carbocations, which are further oxidized to carboxylic acids .

Comparison with Similar Compounds

Key Differences :

- Saturation : The terminal double bond in (Tridec-1-en-1-yl)benzene enhances reactivity (e.g., susceptibility to oxidation or polymerization) compared to saturated alkylbenzenes like 1-phenyldodecane .

- Branching : Branched alkylbenzenes (e.g., 2-phenyltridecane) exhibit lower melting points than linear isomers due to disrupted molecular packing .

Physicochemical Properties (Hypothetical Comparison)

While direct data for (Tridec-1-en-1-yl)benzene are unavailable, trends can be inferred:

Notes:

- The terminal double bond in (Tridec-1-en-1-yl)benzene may confer higher polarity than saturated analogues, slightly improving solubility in polar solvents.

- Longer alkyl/alkenyl chains increase molecular weight and reduce volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.